Boc-D-glu-oet dcha Boc-D-glu-oet dcha
Brand Name: Vulcanchem
CAS No.: 449171-15-7
VCID: VC21537919
InChI: InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m1./s1
SMILES: CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C12H8N2O
Molecular Weight: 196.2 g/mol

Boc-D-glu-oet dcha

CAS No.: 449171-15-7

VCID: VC21537919

Molecular Formula: C12H8N2O

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-glu-oet dcha - 449171-15-7

Description

Boc-D-Glu-OEt·DCHA, or N-α-(tert-Butoxycarbonyl)-D-glutamic acid ethyl ester dicyclohexylammonium salt, is a derivative of D-glutamic acid. It is widely used in peptide synthesis due to its stability and ease of handling. The compound is characterized by its molecular formula C24H44N2O6 and a molecular weight of 456.62 g/mol .

Synthesis and Preparation

The synthesis of Boc-D-Glu-OEt·DCHA typically involves several steps:

  • Protection of the Amino Group: The amino group of D-glutamic acid is protected with a tert-butoxycarbonyl (Boc) group.

  • Esterification: The carboxyl group is esterified with ethanol to form the ethyl ester.

  • Formation of Dicyclohexylammonium Salt: The ethyl ester reacts with dicyclohexylamine to form the final product.

Industrial production follows similar synthetic routes but on a larger scale, using high-purity reagents and controlled reaction conditions to ensure consistency and quality.

Applications in Research

Boc-D-Glu-OEt·DCHA is extensively used in scientific research across several fields:

  • Chemistry: As a building block in peptide synthesis and as a reagent in organic synthesis.

  • Biology: In the study of protein structure and function.

  • Medicine: Investigated for its potential therapeutic applications in drug development.

  • Industry: Utilized in the production of various pharmaceuticals and fine chemicals.

Chemical Reactions and Analysis

Boc-D-Glu-OEt·DCHA undergoes various chemical reactions:

  • Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

  • Deprotection: The Boc group can be removed under acidic conditions to yield the free amino acid.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amide positions.

Common Reagents and Conditions:

  • Hydrolysis: Typically performed using aqueous acid or base.

  • Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Hydrolysis: Yields D-glutamic acid and ethanol.

  • Deprotection: Produces D-glutamic acid.

  • Substitution: Results in various substituted derivatives of D-glutamic acid.

Biological Applications

Boc-D-Glu-OEt·DCHA is primarily utilized in the synthesis of peptides containing D-glutamic acid residues. Its protective groups are essential for maintaining stability during chemical reactions, allowing for selective modifications that can lead to biologically active compounds. The compound's versatility in synthetic organic chemistry makes it a valuable building block in drug design and development contexts.

Comparison with Similar Compounds

Compound NameCAS NumberSimilarity Index
N-α-(tert-Butoxycarbonyl)-L-glutamic acid dicyclohexylammonium salt-High
N-α-(tert-Butoxycarbonyl)-D-aspartic acid dicyclohexylammonium salt-Medium
N-α-(tert-Butoxycarbonyl)-L-aspartic acid dicyclohexylammonium salt-Medium

Comparison:

  • Boc-D-Glu-OEt·DCHA is unique due to its specific stereochemistry (D-configuration) and the presence of both Boc and ethyl ester groups. This combination provides stability and reactivity, making it a valuable reagent in peptide synthesis. Similar compounds with L-configuration or different protecting groups may exhibit different reactivity and stability profiles.

Research Findings

  • Peptide Synthesis: The compound is instrumental in synthesizing peptides that may have therapeutic applications.

  • Drug Design: Its structural characteristics allow for modifications that could enhance binding affinity to target receptors or enzymes.

Currently, Boc-D-Glu-OEt·DCHA does not have a well-defined mechanism of action within biological systems. Its primary role is as a precursor in the synthesis of more complex molecules that may exhibit specific biological activities. The final products derived from Boc-D-Glu-OEt·DCHA will dictate their respective mechanisms of action.

CAS No. 449171-15-7
Product Name Boc-D-glu-oet dcha
Molecular Formula C12H8N2O
Molecular Weight 196.2 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(4R)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m1./s1
Standard InChIKey FBFTWRLLJHLPNJ-UHFFFAOYSA-N
SMILES CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Canonical SMILES C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N
Synonyms 6-phenoxynicotinonitrile;99902-72-4;6-phenoxypyridine-3-carbonitrile;6-PHENOXY-3-PYRIDINECARBONITRILE;3-Pyridinecarbonitrile,6-phenoxy-;AC1LAJEN;6-Phenoxy-nicotinonitrile;Maybridge3_006423;CHEMBL136913;SCHEMBL6158872;CTK5I0768;FBFTWRLLJHLPNJ-UHFFFAOYSA-N;MolPort-002-921-603;HMS1449D21;ZINC110256;SEW04418;ZINC00110256;AKOS000169851;AB04770;MCULE-5663832125;IDI1_017810;AJ-11340;AK-83652;HE240212;SY012359
PubChem Compound 119011003
Last Modified Aug 15 2023

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